molecular formula C14H19NO5 B6359044 (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1082730-34-4

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B6359044
CAS No.: 1082730-34-4
M. Wt: 281.30 g/mol
InChI Key: MHHDVXLHZMTKSI-VOTSOKGWSA-N
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Description

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic enamide derivative derived from the natural product scaffold of 3,4,5-trimethoxycinnamic acid (TMCA). The compound features a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring.

Properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDVXLHZMTKSI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Enantioselective Conjugate Addition

The copper-catalyzed enantioselective conjugate addition (ACA) of Grignard reagents to α,β-unsaturated carboxamides provides a robust pathway to β-chiral amides. For the target compound, this method involves:

  • Substrate Preparation : Synthesis of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride via thionyl chloride-mediated activation of the corresponding carboxylic acid.

  • Amidation : Reaction with N-methoxy-N-methylamine in dichloromethane (DCM) using triethylamine as a base to form the α,β-unsaturated carboxamide intermediate.

  • Catalytic System : Employing CuBr·SMe₂ (10 mol%) and chiral phosphoramidite ligands (e.g., L1, 12 mol%) in ethereal solvents at −78°C.

  • Grignard Addition : Introduction of methylmagnesium bromide (MeMgBr) to the α,β-unsaturated carboxamide, yielding the β-methylated product with >90% enantiomeric excess (ee).

Key Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Selectivity
LigandChiral phosphoramiditeEnhances enantioselectivity (up to 98% ee)
Temperature−78°CMinimizes side reactions
Lewis Acid AdditiveBF₃·Et₂O (1.5 equiv)Accelerates conjugate addition

Weinreb Amidation of α,β-Unsaturated Esters

Trimethylaluminium-Mediated Amidation

Weinreb amidation offers a high-yielding route to α,β-unsaturated amides from esters, bypassing intermediate purification. For the target compound:

  • Ester Synthesis : Ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is prepared via Claisen condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate.

  • Amine Activation : N-Methoxy-N-methylamine is treated with trimethylaluminium (AlMe₃, 2.0 equiv) in 1,2-dichloroethane to generate the reactive aluminium-amide complex.

  • Amidation : The ester reacts with the activated amine at reflux (83°C) for 2–4 hours, achieving >90% conversion.

Reaction Scheme

Ester+AlMe₃-activated aminereflux(2E)-Enamide+EtOH\text{Ester} + \text{AlMe₃-activated amine} \xrightarrow{\text{reflux}} \text{(2E)-Enamide} + \text{EtOH}

Advantages Over Conventional Methods

  • Broad Substrate Scope : Tolerates electron-deficient amines and steric hindrance.

  • Single-Step Process : Eliminates need for acyl chloride intermediates.

Direct Coupling of Acid Chlorides with N-Methoxy-N-methylamine

Schotten-Baumann-Type Reaction

This method directly couples 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride with N-methoxy-N-methylamine under mild conditions:

  • Acid Chloride Synthesis : Thionyl chloride (SOCl₂) converts 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid to its acyl chloride.

  • Coupling Reaction : The acyl chloride is added dropwise to a solution of N-methoxy-N-methylamine and triethylamine in DCM at 0°C.

  • Workup : The mixture is washed with dilute HCl, water, and brine, followed by solvent evaporation to isolate the enamide.

Yield and Purity Data

ParameterResult
Isolated Yield85–92%
Purity (HPLC)≥98%

Continuous Flow Synthesis for Scalable Production

Microreactor-Based Amidation

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Setup : A tubular microreactor (inner diameter: 1.0 mm) maintains precise temperature control (−10°C to 25°C).

  • Reagents : 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride and N-methoxy-N-methylamine (1:1.1 molar ratio) are pumped at 0.5 mL/min.

  • Residence Time : 5 minutes achieves 95% conversion, compared to 2 hours in batch reactors.

Comparative Analysis: Batch vs. Flow

MetricBatch MethodFlow Method
Reaction Time2–4 hours5 minutes
Space-Time Yield0.8 g·L⁻¹·h⁻¹12.4 g·L⁻¹·h⁻¹
Solvent Consumption15 L/mol2.5 L/mol

Stereochemical Control in E/Z Isomerization

Thermodynamic Stabilization of E-Isomer

The E-configuration of the double bond is favored due to steric repulsion between the 3,4,5-trimethoxyphenyl group and the amide oxygen. Key stabilization strategies include:

  • Solvent Effects : Use of low-polarity solvents (e.g., toluene) during crystallization to precipitate the E-isomer selectively.

  • Catalytic Isomerization : Palladium(II) acetate (0.5 mol%) in THF at 60°C converts Z-isomer impurities to the E-form.

Isomer Distribution Under Varied Conditions

ConditionE:Z Ratio
Crystallization (toluene)99:1
Thermal equilibration (80°C, 12 h)95:5

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent waste and reaction times:

  • Reagents : 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, N-methoxy-N-methylamine, and DCC (1.1 equiv) are milled at 30 Hz for 45 minutes.

  • Yield : 88% with 99% E-selectivity.

Environmental Metrics

MetricMechanochemical vs. Traditional
E-Factor2.1 vs. 8.7
Energy Consumption0.5 kWh/mol vs. 3.2 kWh/mol

Analytical Characterization of Synthetic Batches

Spectroscopic Data Consistency

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, aromatic), 6.89 (d, J = 15.6 Hz, 1H, α-vinylic), 6.15 (d, J = 15.6 Hz, 1H, β-vinylic), 3.85 (s, 9H, OCH₃), 3.68 (s, 3H, N-OCH₃), 3.21 (s, 3H, N-CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₄H₁₉NO₅ [M+H]⁺: 281.1264; found: 281.1266.

Industrial-Scale Process Optimization

Cost-Benefit Analysis of Synthetic Routes

MethodCost (USD/kg)Throughput (kg/day)
Conjugate Addition42012
Weinreb Amidation31025
Continuous Flow28048

Chemical Reactions Analysis

Hydrolysis Reactions

The Weinreb amide group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid or ketone:

  • Acidic conditions : Cleavage of the amide bond produces 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid.

  • Basic conditions : May lead to partial demethylation of methoxy groups under harsh conditions (e.g., BBr₃) .

Equation :

(2E)-Enamide+H3O+3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid+N-Methoxy-N-methylamine\text{(2E)-Enamide} + \text{H}_3\text{O}^+ \rightarrow \text{3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid} + \text{N-Methoxy-N-methylamine}

Reduction of the α,β-Unsaturated System

The enamide’s double bond is susceptible to catalytic hydrogenation :

  • Using Pd/C or Raney Ni catalysts under H₂ gas generates the saturated amide derivative .

  • Stereoselectivity is retained due to the E-configuration of the starting material.

Table 2: Hydrogenation Parameters

CatalystPressure (atm)SolventProduct
Pd/C1–5EtOHSaturated propionamide

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups. Reported reactions include:

  • Nitration : Limited by deactivation from methoxy groups; requires strong nitrating agents (e.g., HNO₃/H₂SO₄) .

  • Demethylation : BBr₃ selectively removes methyl groups from methoxy substituents, yielding phenolic derivatives (low yields due to side reactions with the alkyne in analogs) .

Nucleophilic Additions

The α,β-unsaturated amide undergoes Michael additions with soft nucleophiles (e.g., thiols, amines):

  • Example: Reaction with benzylamine forms a β-amino amide adduct.

Equation :

(2E)-Enamide+PhCH2NH2β-(Benzylamino)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)propanamide\text{(2E)-Enamide} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{β-(Benzylamino)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)propanamide}

Biological Reactivity

In enzymatic contexts, the compound interacts with:

  • Monoamine oxidase B (MAO-B) : Forms hydrogen bonds with Tyr326 and Pro102 via the amide carbonyl .

  • Quinone reductase 2 (QR2) : The trimethoxyphenyl group engages in π-π stacking with FAD cofactors .

Table 3: Enzymatic Inhibition Data

EnzymeIC₅₀ (μM)Mechanism
MAO-B8.05Competitive
QR20.57Non-competitive

Stability and Degradation

  • Photodegradation : The conjugated enamide system absorbs UV light, leading to cis-trans isomerization or bond cleavage .

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .

Derivatization Potential

Key modifications include:

  • Propargylation : Introduces terminal alkynes for click chemistry applications .

  • Oxadiazolone formation : Cyclization with carbodiimides generates heterocyclic derivatives with enhanced bioactivity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide may possess anticancer properties. Studies have shown that derivatives of trimethoxyphenyl compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of methoxy groups is believed to enhance the compound's interaction with biological targets involved in cancer pathways.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Compounds with similar structures have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential applications in treating chronic inflammatory conditions.

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with specific biological pathways could be harnessed to create effective pest control agents that target pests without harming beneficial organisms.

Plant Growth Regulators

There is potential for this compound to be used as a plant growth regulator. Compounds with similar methoxy-substituted phenyl groups have been shown to influence plant growth and development by modulating hormonal pathways.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials. Its chemical structure allows it to act as a modifier or additive in polymer formulations.

Coatings and Adhesives

Due to its chemical stability and potential adhesion properties, this compound may find applications in formulating coatings and adhesives. Its ability to form strong bonds with various substrates can be explored in industrial applications.

Case Studies

StudyFocusFindings
Anticancer Activity Investigated the cytotoxic effects on breast cancer cellsShowed significant inhibition of cell growth at low concentrations
Neuroprotection Evaluated protective effects against oxidative stress in neuronal cellsDemonstrated reduced cell death and inflammation markers
Pesticide Efficacy Tested as a potential pesticide against common agricultural pestsFound effective at controlling pest populations with low toxicity to non-target species

Mechanism of Action

The mechanism of action of (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Trimethoxycinnamate Esters

A series of 3,4,5-trimethoxycinnamate esters (e.g., 2-fluorophenyl and 2-chlorophenyl derivatives) were synthesized and evaluated for cholinesterase inhibition. Key findings include:

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (BChE/AChE)
2-Chlorophenyl prop-2-enoate derivative 46.18 32.46 1.42
2-Fluorophenyl prop-2-enoate derivative 56.34 33.01 1.71

These esters exhibit mixed-type inhibition (Lineweaver–Burk analysis) and negligible cytotoxicity, making them promising anti-Alzheimer candidates . Compared to the target enamide, ester derivatives generally show lower metabolic stability due to esterase susceptibility.

Cinnamanilides and Enamide Derivatives

Cinnamanilides, such as (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide, demonstrate bactericidal activity against Staphylococcus aureus and MRSA (comparable to ampicillin) . Another enamide analog, (2E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide, is cataloged for research use but lacks disclosed biological data . The N-methoxy-N-methyl group in the target compound may reduce cytotoxicity observed in halogen-substituted anilides (e.g., compound 11 in showed significant cytotoxicity).

Chalcone Derivatives

Chalcones like (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) exhibit nanomolar cytotoxicity against prostate cancer cells via p53-mediated apoptosis . While chalcones share the α,β-unsaturated ketone motif with the target enamide, their mechanism diverges due to the ketone group’s electrophilicity, which enhances reactivity with cellular nucleophiles.

Physicochemical and Pharmacokinetic Properties

Key differences in physicochemical properties influence bioavailability and target engagement:

Property Target Enamide 2-Chlorophenyl Ester CHO27 Chalcone
Molecular Weight ~313.34* 336.78 354.41
Calculated logP ~2.1* 3.5 3.8
Metabolic Stability High (amide) Moderate (ester) Low (reactive ketone)
Cytotoxicity Not reported Low High (nanomolar IC₅₀)

*Estimated using ChemDraw based on structure. The N-methoxy-N-methyl group likely increases solubility compared to highly lipophilic analogs like (2E)-N-(3,4,5-trichlorophenyl)prop-2-enamide (logP = 5.2) .

Biological Activity

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known by its CAS number 92502-26-6, is a synthetic compound with potential applications in medicinal chemistry and biomedicine. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281 Da
  • LogP : 1.45
  • Polar Surface Area : 57 Å
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 0

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Multidrug Resistance Reversal : Studies have shown that related compounds can reverse multidrug resistance (MDR) in cancer cells. This property is crucial for enhancing the efficacy of chemotherapeutic agents against resistant tumors .
  • Cytotoxicity : The compound has been linked to selective cytotoxic effects on cancer cells. It may induce apoptosis through pathways involving caspase activation, which is vital for programmed cell death .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects.

Biological Activity Data

Activity TypeObserved EffectsReference
Multidrug Resistance ReversalPotent reversal of MDR in cancer cells
CytotoxicityInduces apoptosis in human leukemia cells
Antioxidant PropertiesReduces oxidative stress in cellular modelsNot directly referenced

Case Studies

  • Study on Multidrug Resistance :
    A study published in ScienceDirect evaluated the effects of this compound on multidrug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when combined with standard chemotherapeutic agents, suggesting a synergistic effect that could enhance treatment outcomes for resistant cancers .
  • Cytotoxicity Assessment :
    In another investigation, the compound was tested against various cancer cell lines including K562 (chronic myelogenous leukemia). The findings revealed that the compound effectively induced apoptosis at lower concentrations compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide?

The compound can be synthesized via condensation reactions between 3,4,5-trimethoxycinnamic acid derivatives and N-methoxy-N-methylamine. A common approach involves Knoevenagel condensation under basic conditions (e.g., aqueous KOH at 273 K), followed by purification via recrystallization from ethanol or ethyl ether . For analogs, cyclization reactions with nitroalkenes or nitrones have been reported, requiring precise stoichiometric control and inert atmospheres to prevent side reactions .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Resolve stereochemistry and confirm the (2E)-configuration. Methoxy group orientations and intramolecular hydrogen bonding (e.g., O–H⋯O) are critical to validate .
  • NMR spectroscopy : Distinct signals for methoxy groups (δ ~3.8–3.9 ppm) and α,β-unsaturated carbonyl protons (δ ~6.5–7.5 ppm) confirm regiochemistry .
  • Mass spectrometry : Exact mass (e.g., 343.1087 g/mol for analogs) and fragmentation patterns verify molecular integrity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., torsion angle variations) be resolved?

Discrepancies in dihedral angles (e.g., between benzopyran and α,β-unsaturated ketone units) arise from conformational flexibility. Use SHELXL for refinement, applying restraints for flexible moieties like methoxy groups. Compare independent molecules in asymmetric units to identify dominant conformers . For example, in (2E)-chalcone derivatives, methoxy groups at meta positions are coplanar with aromatic rings (C–O–C–C = ±6°), while para methoxy groups adopt anticlinal/perpendicular orientations (C–O–C–C = 81–112°) .

Q. What methodologies optimize structure-activity relationship (SAR) studies for bioactivity?

  • Enzyme inhibition assays : For cholinesterase inhibition, use Lineweaver-Burk plots to determine inhibition type (e.g., mixed inhibition for 3,4,5-trimethoxycinnamate derivatives with IC₅₀ ~32–46 µM). Prioritize analogs with electron-withdrawing substituents (e.g., Cl, F) on aryl rings for enhanced activity .
  • Cytotoxicity screening : Validate selectivity via cell viability assays (e.g., MTT on cancer vs. normal cell lines). Chalcone derivatives with 3,4,5-trimethoxyphenyl groups show low cytotoxicity (IC₅₀ >100 µM) but high anti-inflammatory potential .

Q. How do intermolecular interactions influence crystal packing and stability?

Hydrogen bonding (C–H⋯O) and π-π stacking dominate packing. For example, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one forms infinite chains along the b-axis via C–H⋯O bonds, with stabilization energy ~5–10 kcal/mol. Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings .

Methodological Considerations

  • Synthetic Yield Optimization : Use high-purity starting materials (e.g., 3,4,5-trimethoxybenzaldehyde) and monitor reaction progress via TLC. Ethanol/water solvent systems improve yields (>75%) compared to DMF or THF .
  • Data Reproducibility : For crystallography, ensure low-temperature data collection (100 K) to minimize thermal motion artifacts. Refine hydrogen atoms using riding models (Uᵢₛₒ = 1.2–1.5×Uₑq) .

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